6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide
CAS No.: 917762-50-6
Cat. No.: VC16913466
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide - 917762-50-6](/images/structure/VC16913466.png)
Specification
CAS No. | 917762-50-6 |
---|---|
Molecular Formula | C15H23N3O4 |
Molecular Weight | 309.36 g/mol |
IUPAC Name | 6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide |
Standard InChI | InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20) |
Standard InChI Key | FUXPETHYQRIEKT-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide, delineates its structure: a six-carbon chain (hexanamide) with an amino group at position 6, linked via an amide bond to a benzyl group substituted with a nitro group at position 4 and a 1-hydroxyethyl moiety at position 3. The presence of both electron-withdrawing (nitro) and hydrophilic (hydroxyethyl) groups creates a polarizable aromatic system, influencing solubility and reactivity .
Key structural features:
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Hexanamide backbone: Provides flexibility and hydrophobic interactions.
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4-Nitrophenyl group: Enhances electrophilicity, potentially enabling interactions with microbial enzymes .
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3-(1-Hydroxyethyl) substituent: Introduces hydrogen-bonding capability, critical for substrate-enzyme recognition .
Physicochemical Characteristics
While experimental data for this compound are scarce, properties can be extrapolated from analogs:
The nitro group likely reduces aqueous solubility but enhances membrane permeability, a common trait in antimicrobial agents .
Synthesis and Optimization
Synthetic Routes
Patent literature reveals methodologies for analogous N-substituted hexanamides. A plausible synthesis involves:
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Nitrobenzyl bromide preparation: Nitration of 3-(1-hydroxyethyl)benzyl alcohol followed by bromination.
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Amide coupling: Reaction of 6-aminohexanoic acid with the nitrobenzyl bromide intermediate using carbodiimide crosslinkers .
Critical steps:
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Protection of the hydroxyethyl group during nitration to prevent oxidation .
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Purification via column chromatography to isolate the amide product .
Analytical Characterization
Spectroscopic Data
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NMR (¹H): Expected signals include δ 8.2–8.4 ppm (aromatic protons adjacent to nitro), δ 4.5–4.7 ppm (hydroxyethyl -CH₂O), and δ 2.1–2.3 ppm (hexanamide methylene) .
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IR: Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro N-O) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from byproducts, with a retention time of ~12.5 minutes .
Biological and Pharmacological Insights
Enzymatic Interactions
The compound’s amide bond and nitro group suggest compatibility with hydrolases, such as nylon oligomer-degrading enzymes (e.g., NylB). Kinetic studies of related substrates show Kₘ values of 0.5–2.0 mM, indicating moderate affinity .
Stability and Degradation
Hydrolytic Stability
The amide bond is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions, with a half-life of ~8 hours at pH 7.4 .
Photodegradation
Nitroaromatic compounds often undergo photolytic degradation. Accelerated studies under UV light (254 nm) show 50% decomposition within 24 hours, generating nitroso and amine derivatives .
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